molecular formula C22H21N5O3 B7885477 6,7-dimethoxy-4-[(3R)-3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]quinazoline

6,7-dimethoxy-4-[(3R)-3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]quinazoline

Cat. No.: B7885477
M. Wt: 403.4 g/mol
InChI Key: UBIIFKJMNRPNMT-CQSZACIVSA-N
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Description

Polyquaternium-10, commonly referred to as PQ-10, is a polymeric quaternary ammonium salt of hydroxyethyl cellulose. It is widely used in cosmetic and personal care products due to its excellent conditioning, anti-static, film-forming, thickening, and fixative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Polyquaternium-10 is synthesized by reacting hydroxyethyl cellulose with a quaternary ammonium compound. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of Polyquaternium-10 follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Polyquaternium-10 primarily undergoes the following types of reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include anionic surfactants and other negatively charged species. These reactions are typically carried out in aqueous solutions at room temperature.

    Hydrolysis: Acidic or basic conditions are used to induce hydrolysis.

Major Products Formed

Mechanism of Action

Polyquaternium-10 exerts its effects primarily through its cationic nature. The positively charged quaternary ammonium groups interact with negatively charged surfaces, such as hair and skin proteins. This interaction leads to the formation of a thin film that conditions and protects the surface. In biomedical applications, its biocompatibility and rheological properties make it suitable for use in ophthalmic devices .

Comparison with Similar Compounds

Similar Compounds

    Polyquaternium-7: Another quaternary ammonium compound used in personal care products.

    Cationic Guar Gum: A natural polymer with conditioning properties similar to Polyquaternium-10.

Uniqueness of Polyquaternium-10

Polyquaternium-10 is unique due to its high efficacy as a conditioning agent and its ability to form a stable film on hair and skin. Its anti-static properties and compatibility with a wide range of formulations make it a preferred choice in the cosmetic industry .

Properties

IUPAC Name

6,7-dimethoxy-4-[(3R)-3-quinoxalin-2-yloxypyrrolidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-28-19-9-15-18(10-20(19)29-2)24-13-25-22(15)27-8-7-14(12-27)30-21-11-23-16-5-3-4-6-17(16)26-21/h3-6,9-11,13-14H,7-8,12H2,1-2H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIIFKJMNRPNMT-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CC[C@H](C3)OC4=NC5=CC=CC=C5N=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927691-21-2
Record name PQ-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927691212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PQ-10
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08391
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PQ-10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63643I762J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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